N-(2-chloro-6-fluorobenzyl)-2-propyl-2H-tetrazol-5-amine
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Overview
Description
N-(2-chloro-6-fluorobenzyl)-2-propyl-2H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles This compound is characterized by the presence of a tetrazole ring, a benzyl group substituted with chlorine and fluorine, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-fluorobenzyl)-2-propyl-2H-tetrazol-5-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-propyl-2H-tetrazol-5-amine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-fluorobenzyl)-2-propyl-2H-tetrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(2-chloro-6-fluorobenzyl)-2-propyl-2H-tetrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives with different substituents on the benzyl and tetrazole rings. Examples include:
- N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine
- N-(2-chloro-6-fluorobenzyl)-2-ethyl-2H-tetrazol-5-amine
Uniqueness
N-(2-chloro-6-fluorobenzyl)-2-propyl-2H-tetrazol-5-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications.
Properties
Molecular Formula |
C11H13ClFN5 |
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Molecular Weight |
269.70 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C11H13ClFN5/c1-2-6-18-16-11(15-17-18)14-7-8-9(12)4-3-5-10(8)13/h3-5H,2,6-7H2,1H3,(H,14,16) |
InChI Key |
XNJLGOOIQUQICO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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